Boc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH

Selenocysteine synthesis Racemic amino acid Process chemistry

Boc-DL-Sec(1)-OH (N-Boc-DL-selenocysteine) is a racemic, monomeric selenocysteine derivative employed as a building block in solid-phase peptide synthesis (SPPS). It belongs to the class of Boc-protected selenoamino acids, where the tert-butyloxycarbonyl (Boc) group protects the N-terminus and the selenium atom is in its free selenol form, designated by the notation.

Molecular Formula C16H28N2O8Se2
Molecular Weight 534.3 g/mol
Cat. No. B12283455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Sec(1)-OH.Boc-DL-Sec(1)-OH
Molecular FormulaC16H28N2O8Se2
Molecular Weight534.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C[Se][Se]CC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C16H28N2O8Se2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)
InChIKeyUYSQAXKKQQGQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Sec(1)-OH – A Strategic Racemic Selenocysteine Building Block for Cost-Efficient Peptide Synthesis


Boc-DL-Sec(1)-OH (N-Boc-DL-selenocysteine) is a racemic, monomeric selenocysteine derivative employed as a building block in solid-phase peptide synthesis (SPPS). It belongs to the class of Boc-protected selenoamino acids, where the tert-butyloxycarbonyl (Boc) group protects the N-terminus and the selenium atom is in its free selenol form, designated by the (1) notation [1]. Selenocysteine is the 21st proteinogenic amino acid, distinguished from its sulfur analog cysteine by a lower selenol pKa (~5.2 vs. ~8.3 for thiol), which confers enhanced nucleophilicity and redox activity [2]. The DL-racemic nature of this compound offers a cost-effective alternative to enantiomerically pure L-forms for applications where stereospecificity is not required, such as in physicochemical studies, racemic protein crystallography, or as an analytical standard.

Why Boc-DL-Sec(1)-OH Cannot Be Simply Replaced by Common Analogs in Method Development


The selection of a selenocysteine building block is critically dependent on three interdependent variables: stereochemistry, selenium oxidation state, and protecting group strategy. Substituting Boc-DL-Sec(1)-OH with a standard L-enantiomer (e.g., Boc-L-Sec(Mob)-OH) can introduce unwanted stereochemical bias in racemic crystallization trials [1]. Replacing the monomeric (1) form with the more common dimeric diselenide (Boc-Sec)₂ necessitates an additional on-resin reduction step, which can decrease overall yield by 10-15% and introduce diselenide scrambling [2]. Furthermore, substituting the Boc protection scheme with an Fmoc-based analog renders the compound incompatible with Boc-SPPS protocols, which require acid-labile N-terminal protection and are preferred for peptides prone to aggregation [3]. Simply interchanging these analogs without considering these factors can lead to synthesis failure, reduced product homogeneity, or higher procurement costs.

Quantitative Differentiation Evidence for Boc-DL-Sec(1)-OH Against Its Closest Analogs


Synthesis Yield Advantage of Racemic (DL) Route over Enantiopure (L) Routes

The racemic synthesis of DL-selenocystine via an iodoalanine intermediate achieves a 90% isolated yield, compared to a 27% yield for the older chloroalanine route [1]. In contrast, the synthesis of enantiopure Boc-L-Sec(MBn)-OH from L-serine via a tosylate route achieves a total yield of only 55% (improved from 45% in earlier protocols), or 73% via a more optimized iodide route [2]. The DL-racemic synthesis is inherently higher-yielding because it avoids the chiral purity constraints required for L-form synthesis, resulting in a lower cost per gram for the final product.

Selenocysteine synthesis Racemic amino acid Process chemistry

Cost Advantage for Isotopic Labeling with 77Se Using Racemic Precursor

For 77Se NMR studies, the synthesis of labeled selenocysteine requires enriched 77Se, which costs $20–30/mg. A project requiring approximately 500 mg of racemic amino acid for bioincorporation demonstrates the practical necessity of a high-yielding racemic route [1]. The DL-racemic synthesis, achieving a 90% yield with sublimed 92% 77Se, minimizes the loss of costly isotope compared to lower-yielding enantiopure syntheses (55–73% total yield) [2]. This makes racemic Boc-DL-Sec(1)-OH the preferred precursor for generating isotopically labeled selenoproteins.

NMR spectroscopy Selenium-77 Isotopic labeling

Physicochemical Differentiation: Selenol pKa Advantage over Cysteine Thiol

Selenocysteine exhibits a selenol pKa of approximately 5.2, compared to a thiol pKa of 8.3 for cysteine [1]. This 3.1-unit difference means that at physiological pH (7.4), the selenol group of Boc-DL-Sec(1)-OH is predominantly deprotonated and highly nucleophilic, while a cysteine thiol is mostly protonated. This property enables selective chemistry at selenocysteine residues in the presence of cysteine, a feature that is exploited in native chemical ligation (NCL) and deselenization strategies [2].

Nucleophilicity Redox chemistry Native chemical ligation

Monomeric Free Selenol Form Eliminates Prereduction Step Required for Dimeric Diselenide Analogs

The monomeric selenol form of Boc-DL-Sec(1)-OH allows direct incorporation into peptide chains without the prerequisite reduction of a diselenide bond. In contrast, the more commonly available dimeric form, (Boc-Sec)₂, must be reduced on-resin or in solution prior to coupling, a step that can decrease overall peptide yield by 10–15% and introduce side products [1]. The direct use of the (1) monomer streamlines the synthesis workflow and is particularly advantageous in automated SPPS where additional reduction steps complicate protocol design [2].

SPPS efficiency On-resin coupling Diselenide reduction

Boc Chemistry Stability Advantage: pNB Protection Superior to Acm Under Acidic Cleavage

During the final TFA cleavage step in Boc-SPPS, selenocysteine residues protected with p-nitrobenzyl (pNB) remain fully intact at 25°C, whereas acetamidomethyl (Acm)-protected Sec loses a significant fraction of protection within 1 hour [1]. Specifically, Boc-L-Sec(pNB)-OH shows no detectable deprotection after TFA treatment at 25°C for 1 hour, while Boc-L-Sec(Acm)-OH exhibits notable lability. This stability ensures that the selenol functionality of Boc-DL-Sec(1)-OH, when protected with a compatible group, survives acidic cleavage conditions intact, reducing side reactions and simplifying purification.

Protecting group stability Boc-SPPS TFA cleavage

Compatibility with Farnesylation and Post-Translational Modification Chemistry

Boc-protected selenocystine (the dimeric form of Sec) has been successfully employed in the synthesis of K-Ras4B HVR peptides containing both N-terminal Sec and C-terminal farnesylated cysteine. The farnesyl group was successfully added to the thiol group of Cys with the N-terminal Sec(2) present, demonstrating chemoselectivity [1]. While this study used the dimeric form, the monomeric Boc-DL-Sec(1)-OH would similarly support such orthogonal chemistries, as the free selenol can be selectively protected or oxidized post-incorporation.

Lipidation Peptide conjugation K-Ras peptide

Optimized Application Scenarios for Boc-DL-Sec(1)-OH Based on Differentiated Evidence


Cost-Effective Large-Scale Synthesis of Selenopeptide Libraries

For laboratories synthesizing diverse selenopeptide libraries for drug candidate screening, Boc-DL-Sec(1)-OH offers a racemic building block with a 90% synthesis yield, compared to 55–73% for L-forms [1]. The lower cost per gram makes it feasible to scale up without exceeding budget, and the monomeric form eliminates the reduction step, saving 10–15% yield loss per peptide [2]. This combination of higher synthesis throughput and lower procurement cost is ideal for high-content screening campaigns.

77Se-Enriched Selenoproteins for NMR and X-Ray Crystallography

Researchers incorporating 77Se into proteins for NMR spectroscopy or heavy-atom phasing benefit from the 90% yield of the racemic iodoalanine route, which conserves expensive isotope ($20–30/mg) [1]. The DL form's lack of chiral purity reduces synthetic complexity, enabling larger-scale production of labeled protein, and the Boc protection scheme is standard for SelB-based expression systems.

Native Chemical Ligation with Traceless Deselenization

In protein semi-synthesis, an N-terminal selenocysteine residue mediates NCL followed by selective deselenization to yield alanine. Boc-DL-Sec(1)-OH provides the free selenol required for this chemistry without the need for pre-reduction, ensuring quantitative ligation efficiency [1]. The Boc protecting group is removable under standard TFA conditions, which are compatible with the pNB-protected selenol, preventing premature side reactions.

Racemic Protein Crystallography for Difficult-to-Crystallize Targets

Racemic protein crystallization, using a mixture of D- and L-forms, can facilitate crystallization of recalcitrant proteins. Boc-DL-Sec(1)-OH enables the direct synthesis of racemic selenopeptides, which can be ligated to produce racemic protein domains [1]. The enhanced nucleophilicity of Sec (pKa 5.2 vs 8.3 for Cys) further aids in racemic crystal packing through specific selenium-mediated interactions.

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